molecular formula C7H6BrIO B8064291 (3-Bromo-2-iodophenyl)methanol

(3-Bromo-2-iodophenyl)methanol

Cat. No. B8064291
M. Wt: 312.93 g/mol
InChI Key: LXHZFEXYXUTRTJ-UHFFFAOYSA-N
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Description

(3-Bromo-2-iodophenyl)methanol is a useful research compound. Its molecular formula is C7H6BrIO and its molecular weight is 312.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-2-iodophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-2-iodophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Lipid Dynamics in Biological and Synthetic Membranes : Methanol, which is related to (3-Bromo-2-iodophenyl)methanol, has been shown to significantly impact lipid dynamics in biological and synthetic membranes. This is crucial for understanding the structure-function relationship associated with bilayer composition, including lipid asymmetry (Nguyen et al., 2019).

  • Antibacterial Properties : Bromophenols, structurally related to (3-Bromo-2-iodophenyl)methanol, isolated from marine algae, have shown significant antibacterial activity. This suggests a potential application in developing new antibacterial agents (Xu et al., 2003).

  • Molecular Structure and Activity Relationship : A theoretical study on (RS)-(3-bromophenyl) (pyridine-2yl) methanol, which shares a similar structure, focused on its molecular structure, IR, and normal mode analysis. This type of study is vital for understanding the active sites and properties of such molecules (Trivedi, 2017).

  • Reactions in Organic Chemistry : The kinetics of reactions involving bromo- and nitro-substituted thiophens in methanol have been studied, providing insights into substituent effects and reaction mechanisms. These findings are important for understanding reactions involving (3-Bromo-2-iodophenyl)methanol in organic synthesis (Spinelli et al., 1972).

  • Synthesis of Complex Organic Compounds : The compound has been utilized in the development of an efficient palladium-catalyzed intramolecular carbometalation reaction, crucial for the synthesis of complex organic compounds such as selective nuclear hormone receptor modulators (Richey & Yu, 2009).

  • Phospholene Chemistry : Research involving reactions of phospholene oxides with bromine in methanol points towards applications in synthesizing phospholane derivatives, essential in various chemical industries (Yamashita et al., 1993).

  • Magnetic Studies in Coordination Chemistry : The reaction of certain bromo- and hydroxy-substituted compounds in methanol led to the development of a CuII2L-based polymeric ladder, highlighting its application in the field of coordination chemistry and magnetic studies (Fondo et al., 2011).

properties

IUPAC Name

(3-bromo-2-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHZFEXYXUTRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-iodophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LD Caspers, J Spils, M Damrath, E Lork… - The Journal of …, 2020 - ACS Publications
Two one-pot procedures for the construction of carbon-bridged diaryliodonium triflates and tetrafluoroborates are described. Strong Brønsted acids enable the effective Friedel–Crafts …
Number of citations: 21 pubs.acs.org

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